methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate
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Overview
Description
Methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted aromatic compounds and various reagents to introduce the amino, hydroxymethyl, and nitrophenyl groups. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the nitro group would produce an amino derivative.
Scientific Research Applications
Methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[3,2-b]pyran derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications.
Uniqueness
Methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of pyrano[3,2-b]pyran derivatives, including methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyran-3-carboxylate, has been achieved through various methods. A notable approach involves multi-component reactions using aldehydes, malononitrile, and kojic acid under solvent-free conditions with catalysts such as SnCl4/SiO2 nanoparticles. This method has demonstrated high yields and efficiency in producing these complex molecules .
Antitumor Activity
Research indicates that compounds within the pyrano[3,2-b]pyran class exhibit promising antitumor properties. For instance, derivatives have shown significant inhibitory effects against various cancer cell lines. The compound's structure allows it to interact with key biological targets such as cyclin-dependent kinases (CDKs), which are critical in regulating cell cycle progression. The IC50 values for some derivatives against cancer cell lines like WiDr and HeLa have been reported as low as 60.68 μg/mL and 30.89 μg/mL respectively .
Antioxidant Properties
The antioxidant activity of this compound has also been evaluated. Studies have shown that related compounds exhibit significant free radical scavenging activity when tested against standard antioxidants such as α-tocopherol. This property is crucial for potential applications in preventing oxidative stress-related diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrano[3,2-b]pyran derivatives has been documented in various studies. These compounds demonstrate activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of a series of pyrano[3,2-b]pyran derivatives on cancer cell lines and found that modifications to the nitrophenyl group significantly enhanced their antitumor activity .
- Antioxidant Assessment : In vitro assays demonstrated that certain derivatives exhibited superior antioxidant properties compared to traditional antioxidants, suggesting their potential use in nutraceutical applications .
- Antimicrobial Testing : A comprehensive evaluation of various pyrano[3,2-b]pyran derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development .
Summary Table of Biological Activities
Activity | IC50 Value (μg/mL) | Tested Cell Lines |
---|---|---|
Antitumor | 30.89 | HeLa |
Antioxidant | N/A | DPPH Scavenging Assay |
Antimicrobial | N/A | Various Bacterial Strains |
Properties
IUPAC Name |
methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O8/c1-25-17(22)13-12(9-4-2-3-5-10(9)19(23)24)15-14(27-16(13)18)11(21)6-8(7-20)26-15/h2-6,12,20H,7,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNCBRMSRLGETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3[N+](=O)[O-])OC(=CC2=O)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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